
2-(Hydrazinylmethyl)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydrazinylmethyl)-1-methylpyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a hydrazinylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with hydrazine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Hydrazinylmethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
2-(Hydrazinylmethyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(Hydrazinylmethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
Similar Compounds
1-Methylpyrrolidine: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
2-(Aminomethyl)-1-methylpyrrolidine: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
2-(Hydrazinylmethyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, which can affect its steric properties and reactivity.
Uniqueness
2-(Hydrazinylmethyl)-1-methylpyrrolidine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H15N3 |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(1-methylpyrrolidin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H15N3/c1-9-4-2-3-6(9)5-8-7/h6,8H,2-5,7H2,1H3 |
InChIキー |
CQNZCYGULKHUJV-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



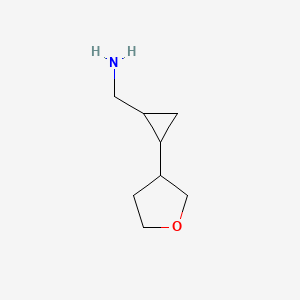
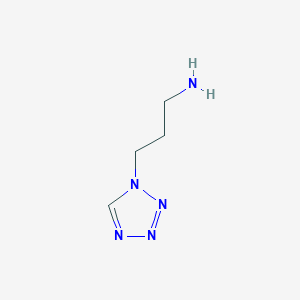
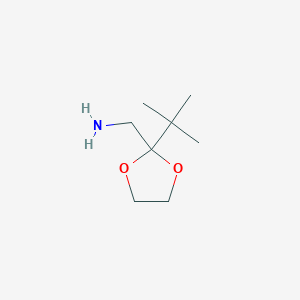
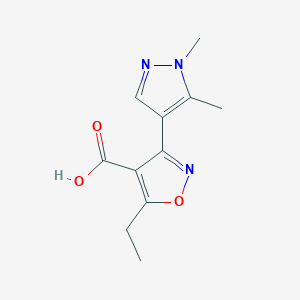
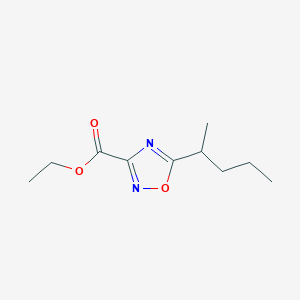
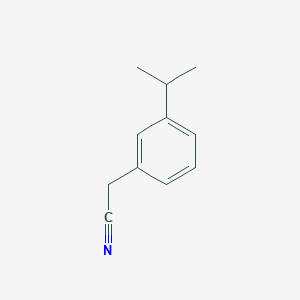
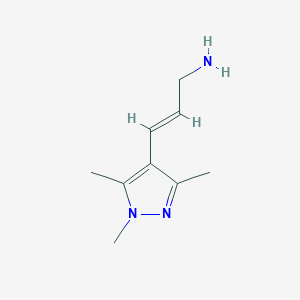
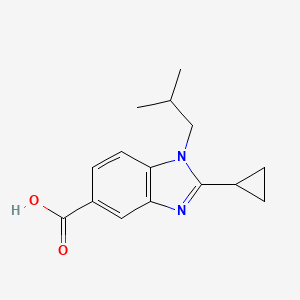
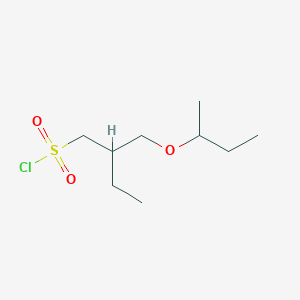
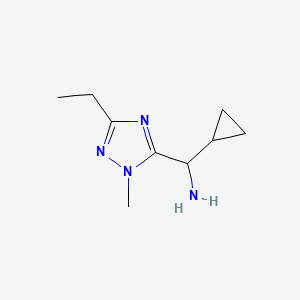
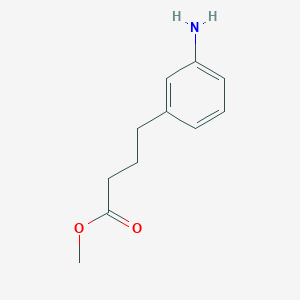
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

